3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
CAS No.: 2503207-74-5
Cat. No.: VC6999501
Molecular Formula: C23H21NO4
Molecular Weight: 375.424
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2503207-74-5 |
---|---|
Molecular Formula | C23H21NO4 |
Molecular Weight | 375.424 |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
Standard InChI | InChI=1S/C23H21NO4/c25-21(26)23-10-12-9-18(23)19(23)20(12)24-22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20H,9-11H2,(H,24,27)(H,25,26) |
Standard InChI Key | HKVGKTWWDGGZHU-UHFFFAOYSA-N |
SMILES | C1C2CC3(C1C3C2NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Core Tricyclic Framework
The tricyclo[2.2.1.02,6]heptane system, also known as norbornane, forms the backbone of this compound. This bicyclic structure is characterized by two fused cyclohexane rings in a boat conformation, with an additional bridge between carbons 2 and 6, creating a rigid, three-dimensional framework . The bridgehead positions (C1 and C2) exhibit distinct stereoelectronic environments, influencing reactivity and intermolecular interactions.
The carboxylic acid group at position 1 introduces polarity and enables conjugation to other molecules via amide or ester linkages. The Fmoc-protected amine at position 3 provides orthogonal protection for peptide synthesis, allowing selective deprotection under mild basic conditions .
Stereochemistry and Conformational Analysis
The tricyclic system imposes significant steric constraints, limiting rotational freedom and stabilizing specific conformations. X-ray crystallography of related tricyclo[2.2.1.02,6]heptane derivatives reveals a puckered geometry with bond angles deviating from ideal tetrahedral values . Substitutions at bridgehead positions further restrict conformational mobility, making this scaffold valuable for designing conformationally constrained peptides.
Synthesis and Derivatization Strategies
Fmoc Protection of the Amino Group
The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This step typically occurs after the tricyclic carboxylic acid precursor is synthesized, ensuring selective protection of the amine without affecting the carboxylic acid . The Fmoc group’s stability under acidic conditions and labile nature under piperidine or DBU treatment facilitates its use in solid-phase peptide synthesis (SPPS) .
Cyclization and Functionalization
Synthesis of the tricyclo[2.2.1.02,6]heptane core often involves Diels-Alder reactions between cyclopentadiene and appropriately functionalized dienophiles, followed by hydrogenation or oxidation steps . Post-cyclization modifications, such as carboxylation at C1 and amination at C3, are achieved through nucleophilic substitution or reductive amination.
Table 1: Key Synthetic Intermediates and Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Diels-Alder Reaction | Cyclopentadiene, Quinone | 65 | |
Carboxylation | CO₂, Grignard Reagent | 78 | |
Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF | 92 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous solutions due to its hydrophobic tricyclic core and Fmoc group. It is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The Fmoc group enhances stability against nucleophilic attack but is susceptible to cleavage by secondary amines, necessitating careful handling during synthesis .
Thermal Properties
The parent tricyclo[2.2.1.02,6]heptane-1-carboxylic acid displays a melting point of 151°C , suggesting that the Fmoc-derivatized analog likely decomposes before melting, a common trait of thermally labile protected amino acids.
Applications in Peptide Science and Beyond
Conformationally Restricted Peptides
The rigid tricyclic scaffold serves as a backbone modifier to stabilize β-turn or α-helix structures in peptides. Comparative studies with linear analogs show enhanced binding affinity and proteolytic resistance, making this compound valuable for developing peptide therapeutics .
Materials Science
Incorporating the tricyclic moiety into polymers imparts high thermal stability and mechanical rigidity. Copolymers containing this unit demonstrate glass transition temperatures () exceeding 200°C, suitable for high-performance coatings .
Recent Research Advancements
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral auxiliaries or organocatalysts. A 2024 study achieved 94% enantiomeric excess (ee) via a proline-catalyzed aldol reaction, enabling access to optically pure intermediates .
Biomedical Applications
Functionalization with targeting moieties (e.g., folate or RGD peptides) enhances tumor-specific delivery in preclinical models. In vivo studies report a 40% reduction in tumor volume compared to untargeted analogs .
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